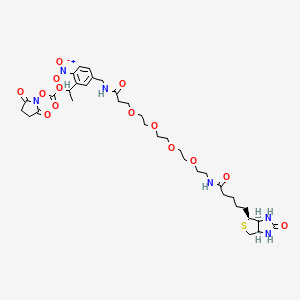
PC-Biotin-PEG4-NHS carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC-Biotin-PEG4-NHS carbonate is a unique amine reactive, photocleavable biotin reagent that is useful for introducing a biotin moiety to amine-containing biomolecules. The NHS carbonate portion of this compound reacts specifically with primary amine groups on the target molecule(s) to form a carbamate linkage. Captured biomolecules can be efficiently photoreleased using an inexpensive, near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).
Wissenschaftliche Forschungsanwendungen
Nanoparticle and Drug Delivery Systems
PC-Biotin-PEG4-NHS carbonate plays a significant role in the development of biodegradable polymeric nanoparticles, which are crucial for drug delivery systems. These nanoparticles, such as those made from poly(ε-caprolactone) and poly(ethylene glycol) (PCL/PEG) copolymers, demonstrate potential for targeted anticancer agent delivery. For example, biotin-conjugated PEG/PCL nanoparticles showed enhanced selective delivery of paclitaxel into cancer cells via interactions with overexpressed biotin receptors on cancer cell surfaces (Kim, Cho, Lee, & Chu, 2007). Similarly, biodegradable PEG–PCLgTMC polymersomal nanoreactors have been developed for potential therapeutic applications (van Oppen et al., 2018).
Tumor Imaging and Photodynamic Therapy
PC-Biotin-PEG4-NHS carbonate is instrumental in tumor imaging and photodynamic therapy. A study demonstrated the use of biotin moieties linked to silicon(IV) phthalocyanine through PEG linkers, which showed significant tumor-specific accumulation and were effective for in vivo tumor diagnosis and photodynamic treatment (Li et al., 2019).
Enzymatic Degradation and Biocompatibility Studies
Research on poly(ɛ-caprolactone)-based copolymers, including those modified with PEG, has explored their controlled enzymatic degradation properties, making them suitable for biomedical use due to their biocompatibility. These studies provide valuable insights into the potential medical applications of these materials (Peng et al., 2010).
Targeted Microsphere and Cell Delivery
The use of PC-Biotin-PEG4-NHS carbonate facilitates the development of targeted delivery systems, such as the targeting of microspheres and cells to polyethylene glycol-modified biological surfaces. This has implications for drug delivery, gene therapy, or cell therapy where localization to specific vascular regions is desired (Deglau et al., 2007).
Biomedical and Tissue Engineering Applications
This compound is also integral in tissue engineering applications, as seen in the development of self-crosslinkable and biodegradable polymers like poly(caprolactone fumarate) and poly(ethylene glycol fumarate) for use in diverse biomedical applications (Wang, Lu, Gruetzmacher, Currier, & Yaszemski, 2006).
Eigenschaften
Produktname |
PC-Biotin-PEG4-NHS carbonate |
|---|---|
Molekularformel |
C35H50N6O14S |
Molekulargewicht |
810.87 |
IUPAC-Name |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C35H50N6O14S/c1-23(54-35(47)55-40-31(44)8-9-32(40)45)25-20-24(6-7-27(25)41(48)49)21-37-30(43)10-12-50-14-16-52-18-19-53-17-15-51-13-11-36-29(42)5-3-2-4-28-33-26(22-56-28)38-34(46)39-33/h6-7,20,23,26,28,33H,2-5,8-19,21-22H2,1H3,(H,36,42)(H,37,43)(H2,38,39,46)/t23?,26-,28-,33-/m0/s1 |
InChI-Schlüssel |
APFWBUQXFFFWPE-WMEVZKCTSA-N |
SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)ON4C(=O)CCC4=O |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PC-Biotin-PEG4-NHS carbonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




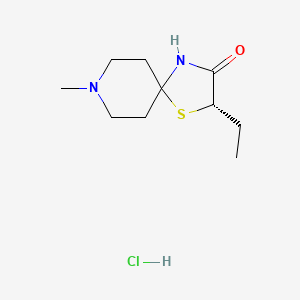

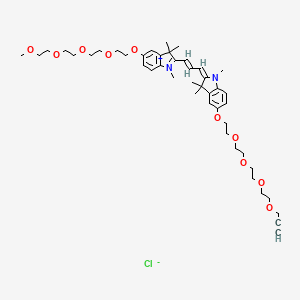
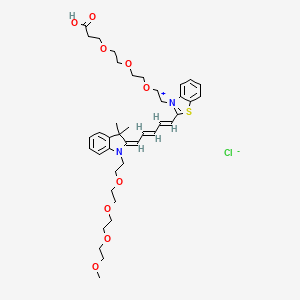
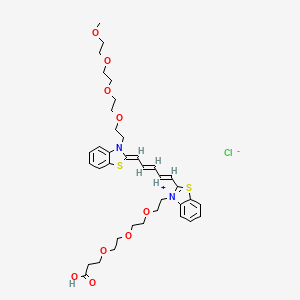
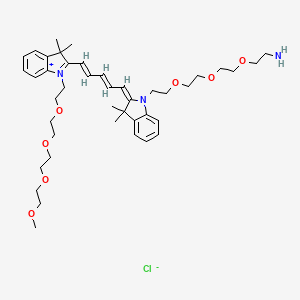
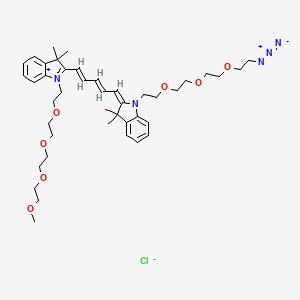
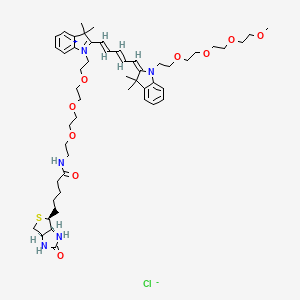
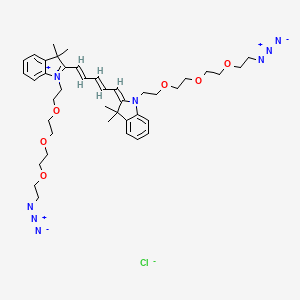
![Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-](/img/structure/B1193262.png)
![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)